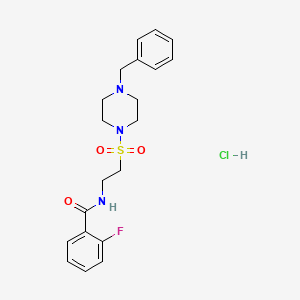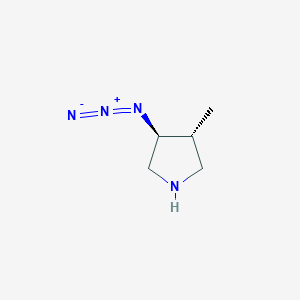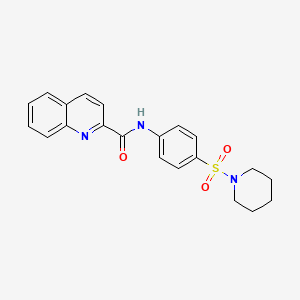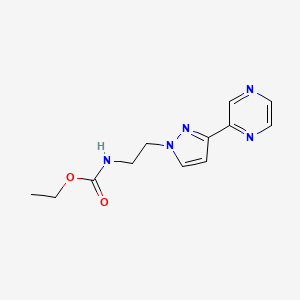
ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate” is a complex organic molecule that contains a pyrazine ring, a pyrazole ring, and an ethyl carbamate group . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Ethyl carbamate is an organic compound with the formula C2H5OCONH2. It is the ethyl ester of carbamic acid and is a colorless solid.
科学的研究の応用
Anticancer Activity
Ethyl carbamate derivatives, specifically those in the pyrazine and pyrazole families, have been extensively studied for their anticancer properties. Research has shown that these compounds can bind with cellular tubulin, leading to the accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice. Alterations in the carbamate group, such as replacing ethyl with methyl or other aliphatic groups, have been explored to assess changes in anticancer activity. These studies indicate that while no significant change in activity is observed when ethyl is replaced by methyl, the introduction of bulky aliphatic groups or the replacement of ethoxy with a methylamino group reduces activity. Furthermore, the activity is decreased by acetylation of the amino group, highlighting the importance of the carbamate group's structure in anticancer efficacy (Temple, Rener, & Comber, 1989).
Heterocyclic Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been leveraged in the synthesis of diverse heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. These compounds are valuable intermediates in organic synthesis, contributing to the development of new pharmaceuticals and agrochemicals. The ability to manipulate the structure of these heterocyclic compounds opens new avenues for the design of novel molecules with potential therapeutic applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Enzyme Inhibition for Plant Growth Regulation
Research on pyrazinamide and its derivatives, including those related to ethyl carbamate structures, has identified their potential as inhibitors of ethylene biosynthesis in plants. Ethylene is crucial for fruit ripening and flower senescence, and its inhibition can reduce postharvest loss. Pyrazinamide is converted into pyrazinecarboxylic acid in plant cells, which suppresses the activity of ACC oxidase, the enzyme responsible for the final step of ethylene formation. This discovery suggests a promising application of pyrazinamide derivatives in regulating plant metabolism and extending the shelf life of agricultural products (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).
Monoamine Oxidase Inhibition
The inhibitory activity of ethyl and phenyl carbamate derivatives of pyrazoline on monoamine oxidase (MAO) has been documented, with a focus on their selectivity towards MAO-A. This research is significant for the development of new antidepressants, as selective MAO-A inhibitors can offer therapeutic benefits without the side effects associated with non-selective MAO inhibition. Compounds have been identified that display comparable potency to standard drugs like Moclobemide, suggesting potential applications in mental health treatment (Nayak, Ciftci-Yabanoglu, Jadav, Jagrat, Sinha, Ucar, & Jayaprakash, 2013).
作用機序
Mode of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities .
特性
IUPAC Name |
ethyl N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-12(18)15-6-8-17-7-3-10(16-17)11-9-13-4-5-14-11/h3-5,7,9H,2,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGXQSNIBZBLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

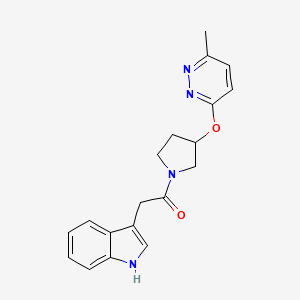
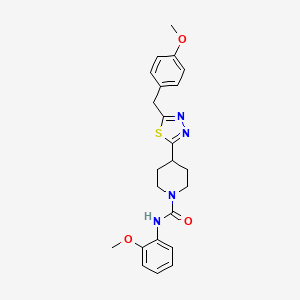
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
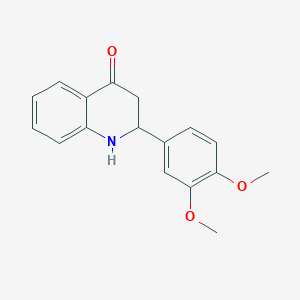




![(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2471351.png)


